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Compound of Interest

Compound Name: Chamaejasmin

Cat. No.: B1198936 Get Quote

Executive Summary
Chamaejasmin, a naturally occurring biflavonoid isolated predominantly from the roots of

Stellera chamaejasme L. (Thymelaeaceae), represents a potent scaffold for anti-inflammatory

drug discovery. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target

COX enzymes, Chamaejasmin exerts a multi-targeted modulation of upstream signaling

cascades, specifically the NF-κB and MAPK pathways. This guide provides a technical deep-

dive into its molecular mechanisms, preclinical efficacy, and experimental protocols, serving as

a foundational resource for integrating this compound into inflammatory disease pipelines.

Chemical Profile & Source
Compound Name: Chamaejasmin (specifically Chamaejasmin B and its isomer

Isochamaejasmin)

Chemical Class: Biflavonoid (C3–C3'' linked dimer)

Molecular Formula: C30H22O10

Primary Source:Stellera chamaejasme (Rui Xiang Lang Du), a traditional herb used for

refractory skin ulcers and inflammation.

Structural Significance: The dimeric flavonoid structure confers higher lipophilicity and

metabolic stability compared to monomeric flavonoids like apigenin, though it presents
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solubility challenges in aqueous media.

Molecular Mechanisms of Action
The anti-inflammatory efficacy of Chamaejasmin is not the result of a single-target interaction

but rather a systemic dampening of pro-inflammatory signal transduction.

NF-κB Pathway Suppression
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is the master

regulator of inflammation.

Mechanism: Chamaejasmin inhibits the phosphorylation of the IκB kinase (IKK) complex.

Consequence: This prevents the degradation of IκBα, the inhibitory protein that sequesters

NF-κB in the cytoplasm.

Result: The p65/p50 heterodimer cannot translocate to the nucleus, halting the transcription

of pro-inflammatory genes (TNF-α, IL-1β, IL-6, iNOS, COX-2).

Potency: Isochamaejasmin has demonstrated an EC50 of ~3.23 µM for NF-κB reporter

gene inhibition [1].

MAPK Signaling Modulation
Mitogen-Activated Protein Kinases (MAPKs) drive the cellular response to stress and

cytokines.

Target: Chamaejasmin blocks the phosphorylation of ERK1/2, p38, and JNK.

Effect: This suppression reduces the stability of mRNA encoding inflammatory mediators and

diminishes AP-1 transcriptional activity.

Visualization of Signaling Pathways
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Figure 1:Mechanistic inhibition of NF-κB and MAPK pathways by Chamaejasmin, preventing

nuclear translocation of p65.

Preclinical Evidence & Quantitative Data
In Vitro Efficacy (Macrophage Model)
In Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Chamaejasmin exhibits

dose-dependent inhibition of inflammatory mediators without significant cytotoxicity at

therapeutic doses.

Table 1: Comparative Potency Profile

Parameter Assay Target IC50 / EC50 Value Notes

NF-κB Inhibition
Reporter Gene Assay

(HeLa)
3.23 µM

High potency specific

inhibition [1].

NO Inhibition
Griess Assay (RAW

264.[1][2]7)
~5 - 10 µM

Varies by isomer

purity; comparable to

standard controls.

Cytotoxicity
MTT Assay (RAW

264.7)
> 50 µM

Therapeutic window is

approximately 10-fold

(5 µM vs 50 µM).

Cytotoxicity
MTT Assay (Cancer

Lines)
1 - 10 µM

High toxicity to cancer

cells (B16F0) but

safer for normal

macrophages [2].

In Vivo Efficacy
Animal models confirm the systemic anti-inflammatory potential, particularly in gut and joint

inflammation models.

Ulcerative Colitis (Mice): Administration of Stellera extracts containing Chamaejasmin
significantly reduced the Disease Activity Index (DAI) and preserved colon length in DSS-

induced colitis.
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Paw Edema (Rats): Reduced paw volume in carrageenan-induced edema, correlating with

lowered serum TNF-α levels.

Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating

Chamaejasmin.

Preparation of Stock Solutions[1]
Solubility: Chamaejasmin is poorly soluble in water.

Stock: Dissolve 10 mg of Chamaejasmin in 1 mL of 100% DMSO to create a high-

concentration stock.

Working Solution: Dilute in cell culture media (DMEM) so that the final DMSO concentration

is ≤ 0.1% to avoid solvent toxicity.

In Vitro Anti-Inflammatory Assay (RAW 264.7)
Objective: Quantify the inhibition of Nitric Oxide (NO) production.[1][3]

Seeding: Plate RAW 264.7 cells at

cells/well in a 96-well plate. Incubate for 24h.

Pre-treatment: Replace media with fresh DMEM containing Chamaejasmin (0, 2.5, 5, 10, 20

µM). Incubate for 1 hour.

Note: Pre-treatment is critical to prime the signaling blockade before the insult.

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

Incubate for 18-24 hours.

Griess Assay:

Transfer 100 µL of supernatant to a new plate.

Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
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Incubate 10 mins at Room Temp in dark.

Measure absorbance at 540 nm.

Normalization: Calculate % Inhibition relative to LPS-only control.

Experimental Workflow Visualization
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Figure 2:Standardized workflow from plant extraction to in vitro bioactivity validation.

Pharmacokinetics & Challenges
Bioavailability Barrier
Like many biflavonoids, Chamaejasmin suffers from low oral bioavailability (<10%) due to:

Poor Aqueous Solubility: Limits dissolution rate in the GI tract.

First-Pass Metabolism: Rapid glucuronidation in the liver.

Toxicity Considerations
While Chamaejasmin is anti-inflammatory, the parent plant Stellera chamaejasme contains

toxic diterpenoids.

Purity is Paramount: Researchers must use HPLC-purified Chamaejasmin (>98%) to

distinguish its effects from toxic co-contaminants.

Dosing: In vivo doses >100 mg/kg (oral) may approach toxic thresholds; typical effective

doses are 10–50 mg/kg.
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Formulation Strategies
To overcome PK limitations, current research suggests:

Nanoliposomes: Encapsulation to improve solubility and passive targeting to inflamed

tissues (EPR effect).

Co-solvents: Use of PEG-400 or cyclodextrins for in vivo vehicle preparation.
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Disclaimer: This guide is for research purposes only. Chamaejasmin is an experimental

compound and has not been approved by the FDA for clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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